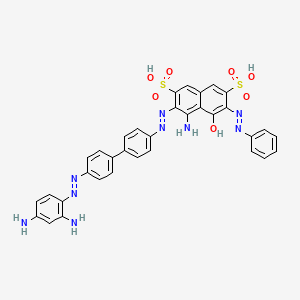
Direct Black 38 (free acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Direct Black 38 (free acid) involves several steps. The primary synthetic route includes the double nitration of 4-(4-aminophenyl)benzenamine under acidic conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then diazotized with aniline under alkaline conditions and coupled again with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The final product is obtained by coupling with benzene-1,3-diamine .
Chemical Reactions Analysis
Direct Black 38 (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Direct Black 38 (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Direct Black 38 (free acid) involves the induction of unscheduled DNA synthesis and the formation of micronuclei in bone marrow cells. The compound promotes the degradation of transferrin receptor-1, which plays a crucial role in iron metabolism. This degradation is mediated through specific molecular pathways that involve the binding of the compound to the receptor, leading to its internalization and subsequent degradation .
Comparison with Similar Compounds
Direct Black 38 (free acid) is unique due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- Direct Red 81
- Direct Yellow 28
- Direct Black 22
- Direct Blue 106
- Direct Blue 199
These compounds share similar chromophoric groups but differ in their specific applications and chemical properties .
Properties
CAS No. |
22244-14-0 |
|---|---|
Molecular Formula |
C34H27N9O7S2 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50) |
InChI Key |
ATFARZXNCCWOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


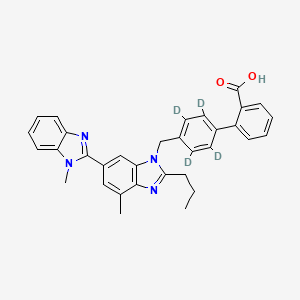

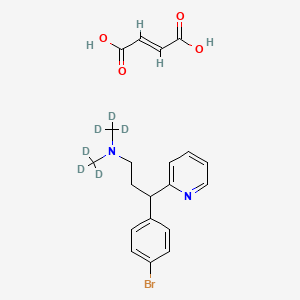
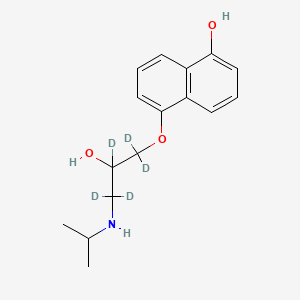
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
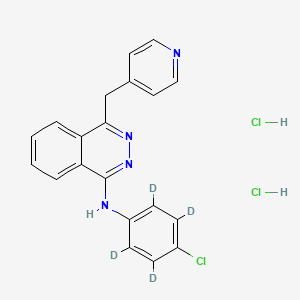
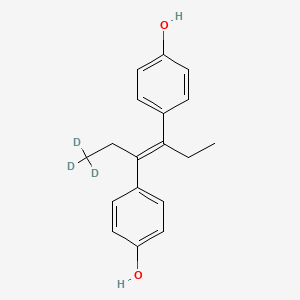
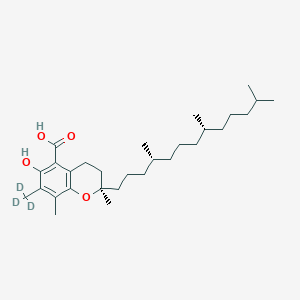
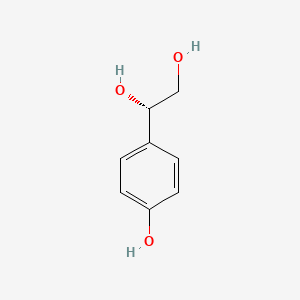

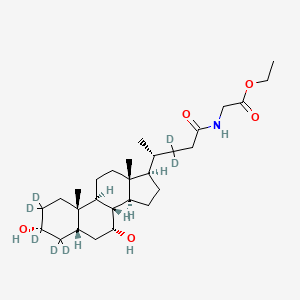

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
